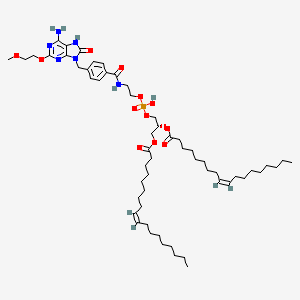

TMX-201

説明

特性

分子式 |

C57H93N6O12P |

|---|---|

分子量 |

1085.4 g/mol |

IUPAC名 |

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1 |

InChIキー |

NFNAPLYFBJBKSH-QKLVPKOFSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

ONC201 Mechanism of Action in Glioma Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONC201 (dordaviprone) is a first-in-class, orally administered small molecule of the imipridone class that has demonstrated significant anti-cancer activity in glioma, particularly in subtypes with the H3K27M mutation.[1][2] Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action is now understood to be multifaceted, involving dual primary targets and a cascade of downstream cellular effects.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of ONC201 in glioma cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanisms of Action

ONC201 exerts its anti-tumor effects in glioma cells through two primary, interconnected mechanisms: antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[5][6][7] These actions converge to induce the Integrated Stress Response (ISR), modulate critical survival pathways, and trigger apoptosis.

Dopamine Receptor D2 (DRD2) Antagonism

ONC201 acts as a selective antagonist of DRD2 and the related DRD3.[8] H3K27M-mutant gliomas, in particular, exhibit an overexpression of DRD2, suggesting a potential vulnerability that ONC201 exploits.[5][9] The binding affinity (Ki) of ONC201 for DRD2 has been reported to be 3 μM.[3][8]

Antagonism of DRD2 by ONC201 leads to the dual inactivation of the Akt and ERK signaling pathways.[3][10] This inactivation results in the dephosphorylation of the transcription factor FOXO3A, which then translocates to the nucleus.[3] In the nucleus, FOXO3A activates the transcription of target genes, including the pro-apoptotic ligand TRAIL.[1][3]

Mitochondrial ClpP Agonism

ONC201 is also a direct allosteric agonist of the mitochondrial protease ClpP.[4][6][7] ClpP is often upregulated in malignancies, and its hyperactivation by ONC201 leads to the selective degradation of mitochondrial proteome components.[6] This process impairs mitochondrial function, including oxidative phosphorylation, and induces mitochondrial stress.[6][11][12] The disruption of mitochondrial metabolism is a key contributor to the overall anti-cancer effect of the drug.[13]

The Integrated Stress Response (ISR)

A central consequence of both DRD2 antagonism and ClpP agonism is the activation of the Integrated Stress Response (ISR).[7][8][14] The ISR is a key cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3] This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4).[10][14] ATF4, along with its downstream target C/EBP homologous protein (CHOP), upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[3][8][14]

The combined upregulation of both the ligand (TRAIL via FOXO3A) and its receptor (DR5 via ATF4/CHOP) creates a potent pro-apoptotic signal, leading to programmed cell death in glioma cells.[3][8]

Epigenetic Reversal in H3K27M-Mutant Glioma

In the context of H3K27M-mutant diffuse midline gliomas (DMG), ONC201 has a unique mechanism. The H3K27M mutation leads to a global reduction of the repressive H3K27me3 mark. ONC201 treatment has been shown to disrupt integrated metabolic and epigenetic pathways, leading to an increase in 2-hydroxyglutarate levels.[15][16] This corresponds with a reversal of the pathognomonic H3K27me3 reduction, leading to the epigenetic downregulation of genes involved in cell cycle regulation and neuroglial differentiation.[12][15][16]

Signaling Pathway Visualization

The following diagram illustrates the interconnected signaling pathways affected by ONC201 in glioma cells.

Caption: ONC201 signaling pathways in glioma cells.

Quantitative Efficacy Data

The efficacy of ONC201 has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: Preclinical Cytotoxicity of ONC201 in Glioma Cells

| Cell Line Type | Median IC50 | Reference |

| H3 K27M-mutant Glioma | ~0.6 µM | [5] |

| H3 Wildtype or G34 Variant Glioma | ~1.5 µM | [5] |

| DIPG (H3.1K27M Mutant) | Effective in 100% of lines (n=5) | [17] |

| DIPG (H3.3K27M Mutant) | Effective in 50% of lines (n=6) | [17] |

Table 2: Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Glioma (Recurrent Disease)

| Metric | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 20.0% | 10.0% - 33.7% | [2][6] |

| Disease Control Rate (DCR) | 40.0% | 26.4% - 54.8% | [2] |

| Median Duration of Response | 11.2 months | 3.8 months - Not Reached | [6] |

| Median Overall Survival (Post-Recurrence) | 9.3 months | - | [15][16] |

Table 3: Clinical Efficacy of ONC201 in H3K27M-Mutant DMG (Post-Radiation, Pre-Recurrence)

| Metric | Value | Reference |

| Median Overall Survival | 21.7 months | [15][16] |

Table 4: Pharmacokinetics of ONC201 in Recurrent Glioblastoma

| Parameter | Value Range | Time Point | Reference |

| Intratumoral Concentration | 600 nM - 9.3 µM | ~24 hours after second weekly dose | [18] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to elucidate the mechanism of action of ONC201.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate glioma cells (e.g., T98G, SF8628) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][13]

-

Treatment: Treat cells with a serial dilution of ONC201 (e.g., 0 to 10 µM) for 72 hours.[19][20] Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Lyse the cells by shaking for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by ONC201.

-

Cell Lysis: Treat glioma cells with ONC201 at a specified concentration (e.g., 5 µM) for various time points (e.g., 6, 12, 24, 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against ATF4, CHOP, DR5, p-Akt, total Akt, p-ERK, total ERK, and PARP.[19][21]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Seahorse XF Analyzer Metabolic Assay

This assay measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed glioma cells onto a Seahorse XF96 cell culture microplate and allow them to adhere.

-

Treatment: Treat cells with ONC201 for a specified duration prior to the assay.

-

Assay Procedure: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[22]

-

Data Acquisition and Analysis: The Seahorse XF Analyzer records OCR and ECAR in real-time. Normalize the data to cell number.[22] Analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Workflow and Logic Visualizations

Experimental Workflow for Assessing ONC201 Efficacy

The following diagram outlines a typical experimental workflow to assess the impact of ONC201 on glioma cell signaling and metabolism.

Caption: A typical workflow for studying ONC201's effects.

Logical Relationship in H3K27M-Mutant Glioma

This diagram illustrates the logical connection between the H3K27M mutation and the enhanced sensitivity to ONC201.

Caption: H3K27M mutation and ONC201 sensitivity.

Conclusion

ONC201 represents a significant advancement in the treatment of gliomas, particularly for patients with H3K27M-mutant tumors. Its unique dual mechanism, targeting both DRD2 and ClpP, triggers a robust and multifaceted anti-tumor response. By inducing the Integrated Stress Response, inactivating key survival pathways like Akt/ERK, and disrupting mitochondrial metabolism, ONC201 effectively promotes apoptosis in cancer cells. Furthermore, its ability to reverse epigenetic alterations in H3K27M-mutant gliomas underscores its targeted efficacy. The data presented in this guide highlight the potent and selective nature of ONC201, providing a strong rationale for its continued investigation and clinical use in neuro-oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. onclive.com [onclive.com]

- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 9. Selective, Small-Molecule DRD2 Antagonist Induces Tumor Regression in Recurrent High-Grade Glioma [ahdbonline.com]

- 10. A Single-Center Experience of Dopamine Antagonist ONC201 for Recurrent Histone H3 Lysine 27-to-Methionine (H3K27M)-Mutant Glioblastoma in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]

- 16. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Sriram Venneti, Abed Rahman Kawakibi et al. [hsrc.himmelfarb.gwu.edu]

- 17. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dordaviprone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Structure, Physicochemical Properties, and Therapeutic Mechanism of a Novel Imipridone Anticancer Agent

Abstract

Dordaviprone (formerly ONC201) is a first-in-class, orally bioavailable small molecule of the imipridone class, demonstrating significant promise in the treatment of specific cancer types, most notably H3 K27M-mutant diffuse midline glioma (DMG).[1] This technical guide provides a comprehensive overview of dordaviprone's molecular structure, physicochemical properties, and its dual mechanism of action. Detailed experimental protocols for key assays and clinical trial designs are presented to support further research and development efforts.

Molecular Structure and Chemical Identity

Dordaviprone is a synthetic, organic heterotricyclic compound. Its chemical structure and identity are defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),5-dien-8-one |

| Molecular Formula | C₂₄H₂₆N₄O |

| Molar Mass | 386.499 g·mol⁻¹[1] |

| CAS Number | 1616632-77-9[1] |

| SMILES | Cc1ccccc1CN2C(=O)C3=C(CCN(Cc4ccccc4)C3)N5CCN=C52 |

| InChI | InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 |

Physicochemical Properties

The physicochemical properties of dordaviprone are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the available data.

| Property | Value/Description |

| Physical State | Solid |

| Solubility | Soluble in DMSO.[2] In-vitro solubility is pH-dependent and is significantly reduced at pH > 4.5.[3] |

| Stability | Plasma stability of dordaviprone and its metabolite ONC207 has been evaluated, showing stability on the bench for 25 hours at ambient temperature, for at least 5 freeze-thaw cycles at -20°C and -70°C, and for at least 1044 days at -20°C and -70°C.[4] |

Mechanism of Action

Dordaviprone exhibits a unique dual mechanism of action, targeting two distinct cellular components to induce cancer cell death.[5]

-

Dopamine (B1211576) Receptor D2 (DRD2) Antagonism: Dordaviprone acts as an antagonist of the dopamine D2 receptor, which is often overexpressed in glioma cells. By blocking DRD2 signaling, dordaviprone can inhibit tumor growth pathways.[5]

-

Allosteric Activation of Mitochondrial Caseinolytic Protease P (ClpP): Dordaviprone is an allosteric activator of the mitochondrial protease ClpP.[5] This leads to the dysregulated degradation of mitochondrial proteins, inducing cellular stress and apoptosis in cancer cells.

The synergistic effect of these two mechanisms contributes to the potent anti-tumor activity of dordaviprone.

Below is a diagram illustrating the proposed signaling pathway of dordaviprone.

Caption: Dordaviprone's dual mechanism of action.

Experimental Protocols

This section outlines the methodologies for key experiments related to the clinical evaluation and mechanistic studies of dordaviprone.

Clinical Trial Protocol: The ACTION Study (NCT05580562)

The ACTION study is a pivotal Phase 3, randomized, double-blind, placebo-controlled international trial designed to evaluate the efficacy and safety of dordaviprone in patients with newly diagnosed H3 K27M-mutant diffuse glioma following standard-of-care radiotherapy.[6]

-

Study Design: Patients are randomized in a 1:1:1 ratio to one of three arms:

-

Arm A: Dordaviprone administered twice-weekly on consecutive days.

-

Arm B: Dordaviprone administered once-weekly.

-

Arm C: Placebo.[6]

-

-

Patient Population: Eligible patients have histologically confirmed H3 K27M-mutant diffuse glioma, have completed first-line radiotherapy, and have a Karnofsky/Lansky performance status of ≥70. Eligibility is not restricted by age, but patients must weigh ≥10 kg.[6]

-

Primary Endpoints:

-

Overall Survival (OS)

-

Progression-Free Survival (PFS) as assessed by Response Assessment in Neuro-Oncology high-grade glioma (RANO-HGG) criteria by blinded independent central review.[6]

-

-

Secondary Endpoints:

-

Safety and tolerability

-

Additional efficacy assessments

-

Clinical benefit

-

Quality of life[6]

-

Below is a diagram of the ACTION clinical trial workflow.

Caption: Workflow of the ACTION Phase 3 Clinical Trial.

Response Assessment in Neuro-Oncology (RANO) Criteria

The RANO criteria provide a standardized framework for assessing tumor response in clinical trials for gliomas. The recently updated RANO 2.0 criteria are recommended for both high- and low-grade gliomas.[7][8]

-

Baseline Imaging: The post-radiotherapy MRI is used as the baseline for comparison with subsequent scans in newly diagnosed cases.[7][8]

-

Tumor Measurement: The primary measurement is the maximum cross-sectional area of the tumor (two-dimensional), although volumetric measurements are an option.[7][8]

-

Confirmation of Progression: In the 12 weeks following radiotherapy, confirmation of progression with a repeat MRI is recommended to distinguish true progression from pseudoprogression.[7][8]

-

Non-enhancing Disease: For IDH wild-type glioblastoma, non-enhancing disease is generally not evaluated except when assessing response to antiangiogenic agents. In IDH-mutated tumors with a significant non-enhancing component, both enhancing and non-enhancing components may be evaluated.[7][8]

Pharmacokinetic Analysis

The concentration of dordaviprone and its metabolites in plasma and other biological matrices is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Sample Preparation: Plasma samples are extracted using protein precipitation with a solvent such as acetonitrile, often containing an isotopically labeled internal standard (e.g., d7-dordaviprone). The supernatant is then evaporated and reconstituted in a suitable solvent for injection.[4]

-

Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., Atlantis dC18) with a gradient elution of mobile phases.[4]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. Specific ion transitions for dordaviprone and its internal standard are monitored for quantification.[4]

ClpP Activation Assay (FITC-Casein)

The activation of ClpP by dordaviprone can be assessed using a fluorogenic substrate such as FITC-casein.[9][10][11]

-

Reaction Mixture: The assay is typically performed in a buffer containing the ClpP enzyme, the FITC-casein substrate, and the test compound (dordaviprone) or vehicle control.[9][10][11]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) in the dark.[11]

-

Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested FITC-casein.[11]

-

Fluorescence Measurement: After centrifugation to pellet the precipitate, the fluorescence of the supernatant, which contains the digested, acid-soluble FITC-labeled fragments, is measured using a fluorometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission). An increase in fluorescence indicates ClpP activation.

Dopamine D2 Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).[12]

-

Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled ligand that binds to the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (dordaviprone).[12][13]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Ki) of dordaviprone for the D2 receptor.

Clinical Data Summary

Clinical trials have demonstrated the efficacy and a manageable safety profile for dordaviprone in patients with recurrent H3 K27M-mutant diffuse midline glioma.

| Parameter | Value | Clinical Trial Context |

| Overall Response Rate (ORR) by RANO-HGG | 20.0% (95% CI, 10.0-33.7) | Integrated analysis of 50 patients from four clinical trials and one expanded access protocol.[14] |

| Median Time to Response (TTR) | 8.3 months (range, 1.9-15.9) | Integrated analysis of 50 patients.[14] |

| Median Duration of Response (DOR) | 11.2 months (95% CI, 3.8-not reached) | Integrated analysis of 50 patients.[14] |

| Corticosteroid Dose Reduction (≥50%) | 46.7% (7 of 15 evaluable patients) | Integrated analysis of 50 patients.[14] |

| Performance Status Improvement | 20.6% (6 of 34 evaluable patients) | Integrated analysis of 50 patients.[14] |

| Most Common Grade 3 Treatment-Related Adverse Event | Fatigue (10%) | Integrated analysis of 50 patients.[14] |

Conclusion

Dordaviprone represents a significant advancement in the treatment of H3 K27M-mutant diffuse midline glioma, a patient population with a high unmet medical need. Its novel dual mechanism of action provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research into dordaviprone and the development of related compounds, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. Dordaviprone - Wikipedia [en.wikipedia.org]

- 2. meritcro.com [meritcro.com]

- 3. RANO 2.0: Proposal for an update to the Response Assessment in Neuro-Oncology (RANO) Criteria for high- and low-grade gliomas in adults. - ASCO [asco.org]

- 4. A Phase 1 Randomized Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Escalating Oral Doses of Dordaviprone and the Effects of Food on the Bioavailability of Dordaviprone in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P11.46.A ACTION: A RANDOMIZED PHASE 3 STUDY OF DORDAVIPRONE (ONC201) IN PATIENTS WITH NEWLY DIAGNOSED H3 K27M-MUTANT DIFFUSE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. RANO 2.0: Update to the Response Assessment in Neuro-Oncology Criteria for High- and Low-Grade Gliomas in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease Assay [bio-protocol.org]

- 11. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of ONC201: From Discovery to Clinical Promise

An In-depth Technical Guide on the Discovery and Synthesis of the First-in-Class Imipridone, ONC201

Abstract

ONC201, also known as dordaviprone, represents a paradigm shift in cancer therapy as the founding member of the novel imipridone class of anti-cancer compounds.[1][2][3] Its discovery stemmed from a phenotypic screen for p53-independent inducers of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) gene.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONC201, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols that were pivotal in its characterization and presents key quantitative data in a structured format. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Chemical Profile

A Phenotypic Approach to a Novel Target

ONC201 was identified through a luciferase reporter screen designed to find small molecules capable of inducing TRAIL gene transcription independently of the tumor suppressor protein p53.[1][2][3] This cell-based phenotypic screen bypassed the traditional target-based drug discovery approach, allowing for the identification of a compound with a desired functional outcome—the induction of apoptosis in cancer cells.[2][3] The screen utilized HCT116 human colorectal cancer cells, and the identified hit, ONC201, demonstrated potent anti-proliferative and pro-apoptotic effects across a wide array of tumor cells while sparing normal cells.[1][2]

The Imipridone Pharmacophore

The chemical name for ONC201 is 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.[2][3] It is the first-in-class member of the imipridones, which are characterized by a unique heterocyclic core structure.[1][2][3] It is important to note that there was an initial mis-assignment of the chemical structure, which was later corrected to the angular [3,4-e] isomer, confirming this as the active form of the molecule.[4][5] ONC201 is an orally active small molecule with favorable drug-like properties, including the ability to cross the blood-brain barrier.[3][6]

Synthesis of ONC201

The synthesis of ONC201 has been achieved through a modification of the Stähle procedure.[4] While specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general principles of imipridone synthesis can be inferred from related chemical literature. A general synthetic scheme for related imipridone structures involves the reaction of primary amines with methyl acrylate (B77674) to form N-substituted methylcarboxylate piperidones, which then undergo further cyclization and modification to yield the final imipridone core.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

ONC201 exerts its anti-cancer effects through a unique and multi-faceted mechanism of action that converges on the induction of apoptosis.

Dual Targeting of DRD2 and ClpP

The primary molecular targets of ONC201 are the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP.[7][8] ONC201 acts as a selective antagonist of DRD2 and an allosteric agonist of ClpP.[7][8] This dual engagement is a key upstream event that initiates the downstream signaling cascade leading to cancer cell death.

Activation of the Integrated Stress Response

A crucial consequence of ONC201's activity is the PERK-independent activation of the integrated stress response (ISR).[1][2][9] This leads to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4.[9] ATF4, along with CHOP, then drives the expression of the TRAIL receptor, Death Receptor 5 (DR5).[6][9]

Inactivation of Pro-Survival Pathways and Upregulation of TRAIL

Concurrently, ONC201 leads to the dual inactivation of the pro-survival kinases Akt and ERK.[1][2][6] This inactivation results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[6] In the nucleus, FOXO3a activates the transcription of its target genes, most notably the pro-apoptotic death ligand TRAIL.[6]

The coordinated upregulation of both the TRAIL ligand and its receptor DR5 creates a potent autocrine and paracrine apoptotic signal, ultimately leading to caspase-dependent cancer cell death.[6]

Caption: Signaling pathway of ONC201 leading to apoptosis in cancer cells.

Experimental Protocols

Luciferase Reporter Screen for TRAIL Induction

The initial discovery of ONC201 was facilitated by a high-throughput screen employing a luciferase reporter gene assay.

Objective: To identify small molecules that induce the transcription of the TRAIL gene.

Methodology:

-

Cell Line: Human colorectal carcinoma HCT116 cells were used.

-

Reporter Construct: A luciferase reporter plasmid containing the TRAIL promoter region was stably transfected into the HCT116 cells.

-

Screening: A library of small molecules was screened by adding individual compounds to the engineered HCT116 cells.

-

Readout: Luciferase activity was measured after a defined incubation period. An increase in luminescence indicated the induction of TRAIL gene transcription.

-

Hit Confirmation: Positive hits were then subjected to secondary assays to confirm their TRAIL-inducing activity and to assess their cytotoxic effects on cancer cells.

Caption: Workflow for the luciferase reporter screen to identify TRAIL inducers.

Cell Viability Assays

To quantify the anti-proliferative effects of ONC201, standard cell viability assays are employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONC201 in various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).

-

Viability Reagent: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) is added to each well.

-

Incubation: Plates are incubated to allow for the metabolic conversion of the reagent by viable cells.

-

Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is a key technique used to investigate the effects of ONC201 on specific protein expression and phosphorylation states within its signaling pathway.

Objective: To assess the impact of ONC201 on the levels of key signaling proteins such as p-Akt, p-ERK, FOXO3a, TRAIL, and DR5.

Methodology:

-

Cell Lysis: Cancer cells treated with ONC201 for various time points are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Efficacy of ONC201 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | ~2.5 |

| RKO | Colorectal Cancer | ~5 |

| Glioblastoma Cell Lines | Glioblastoma | Varies |

| Mantle Cell Lymphoma | Lymphoma | Varies |

| Acute Myeloid Leukemia | Leukemia | Varies |

Note: IC50 values can vary depending on the specific experimental conditions and cell line subtypes.

Table 2: Key Clinical Trial Parameters for ONC201

| Parameter | Value | Clinical Trial Phase |

| Recommended Phase II Dose (RP2D) | 625 mg | Phase I |

| Dosing Regimen | Orally, once every three weeks (initially) | Phase I/II |

| Target Patient Population | Advanced solid tumors, hematological malignancies, H3 K27M-mutant glioma | Phase I, II, III |

| Median Overall Survival (H3 K27M-mutant glioma, non-recurrent) | ~22 months | Phase II |

| Progression-Free Survival at 6 months (PFS6) (recurrent glioblastoma) | 11.8% | Phase II |

| Overall Response Rate (ORR) (recurrent H3 K27M-mutant glioma) | 20-30% | Phase II |

Clinical Development and Future Directions

ONC201 has progressed through early-phase clinical trials and is currently being evaluated in a pivotal Phase 3 trial (ACTION study) for patients with newly diagnosed H3 K27M-mutant diffuse glioma.[7][10][11] The compound has demonstrated a favorable safety profile and promising efficacy in this patient population, which has a significant unmet medical need.[12] The most common treatment-related adverse event is fatigue.[7]

The unique mechanism of action of ONC201, its ability to cross the blood-brain barrier, and its encouraging clinical data have positioned it as a promising new therapeutic agent. Ongoing research is exploring its potential in other cancer types and in combination with other anti-cancer therapies.[7] The development of ONC201 and its analogs continues to be an active area of investigation, with the potential to offer a new class of effective and well-tolerated cancer treatments.[1]

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 7. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. michiganmedicine.org [michiganmedicine.org]

ONC201: A Technical Guide on its Function as a DRD2 Antagonist in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class that has demonstrated significant anti-cancer activity in a range of preclinical models and clinical trials, particularly in gliomas.[1][2][3] While initially identified as an inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, a critical component of its mechanism of action is its function as an antagonist of the Dopamine (B1211576) Receptor D2 (DRD2).[1][4][5] This document provides a detailed technical overview of ONC201's role as a DRD2 antagonist, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways involved. In addition to DRD2 antagonism, ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP, contributing to its multi-faceted anti-cancer effects.[1][6][7]

Mechanism of Action: DRD2 Antagonism

DRD2, a G protein-coupled receptor (GPCR), is overexpressed in various malignancies, including glioblastoma, and its activation can promote oncogenic signaling.[8][9] ONC201 acts as a selective antagonist of DRD2 and the related D3 receptor (DRD3).[4][10] This antagonism is unique; studies suggest ONC201 is a bitopic antagonist, interacting with both orthosteric and allosteric sites on the receptor.[8][11] This mixed competitive and non-competitive antagonism may contribute to its favorable selectivity and safety profile compared to traditional antipsychotic DRD2 antagonists.[1][4][8]

Signaling Pathways

Antagonism of DRD2 by ONC201 disrupts downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary pathways affected include:

-

Inactivation of Akt/ERK Signaling: DRD2 activation can promote cell survival through pathways like PI3K/Akt and MAPK/ERK. ONC201-mediated antagonism leads to the dual inactivation of Akt and ERK.[1][12][13]

-

Activation of the Integrated Stress Response (ISR): A key consequence of ONC201 action is the induction of the ISR.[12][14][15] This cellular stress pathway is activated by various stimuli and converges on the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[12][14]

-

Induction of TRAIL/DR5-Mediated Apoptosis: ATF4, a key transcription factor in the ISR, upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[12][14][15] This sensitizes cancer cells to TRAIL-mediated apoptosis, a primary cell death mechanism for ONC201.[1][12]

The following diagram illustrates the signaling cascade initiated by ONC201's antagonism of DRD2.

Quantitative Pharmacology and Efficacy

The anti-cancer activity of ONC201 has been quantified through various in vitro and in vivo studies.

Binding Affinity

Radioligand binding assays have been used to determine the affinity of ONC201 for dopamine receptors. These studies confirm a direct interaction with D2-like receptors.

| Receptor | Binding Affinity (Ki) | Assay Type | Reference |

| DRD2 | ~3 µM | In vitro binding studies | [16] |

| DRD2 | 67 µM | [³H]methylspiperone competition | [17] |

| DRD3 | 30 µM | [³H]methylspiperone competition | [17] |

Note: Ki values can vary based on experimental conditions and assay specifics.

In Vitro Efficacy

ONC201 demonstrates potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cancer type and specific cell line.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colorectal Cancer | Not specified | Cell Viability | [10] |

| Glioblastoma Lines | Glioblastoma | Not specified | Apoptosis Assay | [5][16] |

| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | 0.625-20 (Range) | MTT Assay | [18] |

| SUM159 | Breast Cancer | Not specified | Cell Viability | [6] |

| SCLC Lines (e.g., H1417) | Small Cell Lung Cancer | Potent | Cytotoxicity Assay | [19] |

Clinical Efficacy (Glioblastoma)

Clinical trials have provided encouraging results for ONC201, particularly in recurrent glioblastoma and H3 K27M-mutant diffuse midline gliomas.

| Trial / Cohort | Indication | Key Outcomes | Reference |

| Phase II (NCT02525692) | Recurrent Glioblastoma (n=17) | Median OS: 41.6 weeks; PFS6: 11.8% | [2][5][16] |

| Pooled Analysis (5 trials) | H3 K27M-mutant Diffuse Midline Glioma (n=50) | ORR: 20.0%; Median DOR: 11.2 months | [20] |

Experimental Protocols

This section details generalized methodologies for key experiments used to characterize ONC201.

DRD2 Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Membranes from cells stably expressing the human DRD2 are prepared.[17]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DRD2 antagonist (e.g., [³H]methylspiperone) and a range of concentrations of ONC201.[17]

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity on the filters is measured.

-

Analysis: The data are used to generate a dose-response curve, from which the IC50 and subsequently the Ki (inhibition constant) are calculated.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[18]

-

Compound Treatment: Cells are treated with various concentrations of ONC201 or a vehicle control (e.g., DMSO).[18]

-

Incubation: The plate is incubated for a set period (e.g., 72 hours).[18][21]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18][21]

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 490nm), which is proportional to the number of viable cells.[18]

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of ONC201 in a living organism.

Protocol Outline:

-

Cell Implantation: Human cancer cells (e.g., U251 glioblastoma cells) are injected subcutaneously or orthotopically into immunocompromised mice.[23]

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

-

Treatment Administration: Mice are randomized into treatment groups and receive ONC201 (e.g., 100 mg/kg, orally) or a vehicle control on a defined schedule.[23]

-

Monitoring: Tumor volume and mouse body weight are measured regularly. For orthotopic models, tumor burden can be monitored via bioluminescence imaging.[23]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

ONC201 represents a novel therapeutic agent with a unique, multi-pronged mechanism of action. Its function as a bitopic DRD2 antagonist is central to its ability to inactivate critical survival pathways like Akt/ERK and induce cell death through the Integrated Stress Response and subsequent DR5 upregulation. The quantitative data from preclinical and clinical studies underscore its potential, particularly in difficult-to-treat cancers like glioblastoma. The methodologies outlined provide a framework for the continued investigation and development of ONC201 and other imipridone-class compounds in oncology.

References

- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DDIS-12. ONC201: THE FIRST SELECTIVE, NON-COMPETITIVE DRD2/3 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 17. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Cell Viability Assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. onclive.com [onclive.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. jrmds.in [jrmds.in]

- 23. aacrjournals.org [aacrjournals.org]

The Core Mechanism of ClpP Activation by ONC201: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent, particularly for malignancies with high unmet needs like H3 K27M-mutant diffuse midline gliomas.[1][2][3] Initially identified through a phenotypic screen for compounds inducing the TNF-related apoptosis-inducing ligand (TRAIL) gene, its precise mechanism of action has been a subject of intense investigation.[4][5] It is now established that a primary molecular target of ONC201 is the mitochondrial caseinolytic protease P (ClpP).[1][6][7] This guide provides a detailed technical overview of the core mechanism by which ONC201 activates ClpP, the downstream consequences of this activation, and the experimental methodologies used to elucidate this process.

The Allosteric Activation of Mitochondrial ClpP by ONC201

Human mitochondrial ClpP is a serine protease crucial for maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[8][9] In many cancer cells, ClpP is overexpressed, making it an attractive therapeutic target.[8] ONC201 functions as an allosteric activator of ClpP.[8][9][10]

Binding Site and Structural Changes

ONC201 binds to hydrophobic pockets at the interface of ClpP heptamers.[8][11] The crystal structure of the ONC201-ClpP complex (PDB ID: 6DL7) reveals that ONC201 does not bind to the active site.[8][11][12] Instead, its binding induces a conformational change in the ClpP complex. While ClpP can exist in inactive compact or compressed states, ONC201 binding promotes a transition to an active, extended state.[8][9][13] This allosteric transition is crucial for its activation. Interestingly, even though ONC201 is an activator, some structural studies have captured the ONC201-bound ClpP in an inactive compact state, suggesting a dynamic equilibrium and a complex activation mechanism.[8][14] The binding of ONC201 is non-covalent and reversible.[15][16]

Key amino acid residues involved in the interaction between ONC201 and human ClpP include Arg78, Leu79, Glu82, Ile84, His116, Tyr118, Trp146, Val148, Leu170, and others within the binding pocket.[17]

Hormetic Effect and Dysregulated Proteolysis

The activation of ClpP by ONC201 exhibits a hormetic effect, where substoichiometric binding of an activator can trigger an allosteric transition of the entire complex to its active state.[8][9] This activation leads to dysregulated degradation of mitochondrial proteins.[8][14] Normally, the ClpX ATPase unfolds and presents substrates to ClpP for degradation. ONC201 appears to displace ClpX and allows ClpP to degrade substrates, including unfolded proteins like casein, in a ClpX-independent manner.[6][8][14][15] This leads to the degradation of essential mitochondrial proteins, impairing mitochondrial function and ultimately leading to cancer cell death.[8][9]

Downstream Signaling Pathways and Cellular Consequences

The activation of ClpP by ONC201 initiates a cascade of downstream signaling events that contribute to its anti-cancer activity.

Integrated Stress Response (ISR)

A primary consequence of ONC201-mediated ClpP activation is the induction of the Integrated Stress Response (ISR).[4][6][10] The degradation of mitochondrial proteins by activated ClpP leads to mitochondrial stress.[2] This triggers the ISR, characterized by the activation of transcription factors ATF4 and CHOP.[6][10][18] The ISR is a key driver of the pro-apoptotic effects of ONC201.

A proposed mechanism linking ClpP activation to the ISR involves the degradation of 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis.[18] ONC201 treatment leads to the downregulation of ALAS1, which is a known ClpP substrate.[18] The resulting reduction in heme levels activates the heme-regulated inhibitor (HRI) kinase, which in turn phosphorylates eIF2α and activates the ATF4/CHOP pathway.[18]

TRAIL Pathway Induction

ONC201 was initially discovered as an inducer of the TRAIL gene.[4][5] This effect is downstream of the ISR and the inactivation of Akt/ERK signaling pathways.[3][4][10] The inactivation of Akt and ERK leads to the dephosphorylation of the transcription factor FOXO3a, which then translocates to the nucleus and upregulates the transcription of the TRAIL gene and its receptor, Death Receptor 5 (DR5).[4][5][19] This ultimately leads to TRAIL-mediated apoptosis in cancer cells.[3][10]

Inhibition of Oxidative Phosphorylation (OXPHOS)

By promoting the degradation of essential mitochondrial proteins, including subunits of the respiratory chain, ONC201 impairs oxidative phosphorylation.[8][9][20] This leads to energy starvation in cancer cells, contributing to their death.[20]

The logical flow of the core mechanism is depicted in the following diagram:

ONC201 Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of ONC201 and its analogs.

Table 1: In Vitro ClpP Activation and Binding Affinity

| Compound | EC50 for ClpP Peptidase Activity | Half Maximal Dose for Casein Proteolysis | Apparent Kd for ClpP Binding | Reference |

| ONC201 | - | ~1.25 µM | >100-fold weaker than TR compounds | [6][7][21][22] |

| TR-57 | More potent than ONC201 | ~200 nM | In the nM range | [6][7][21][22] |

| Other TR Compounds | ~10-100 fold more potent than ONC201 | - | In the nM range | [6][7][22] |

| ONC212 | More potent than ONC201 | - | - | [15][23] |

Table 2: Cellular Activity of ONC201 and Analogs

| Compound | Cell Line | IC50 for Cell Viability/Proliferation | Reference |

| ONC201 | SUM159 (Breast Cancer) | ~10 µM | [24] |

| ONC201 | OCI-AML2, OCI-AML3, TEX (Leukemia) | Low micromolar range | [15] |

| ONC201 | Z138 (Lymphoma) | Low micromolar range | [15] |

| ONC201 | HCT-116 (Colon Cancer) | Low micromolar range | [15] |

| ONC201 | HeLa (Cervical Cancer) | Low micromolar range | [15] |

| ONC201 | OC316 (Ovarian Cancer) | Low micromolar range | [15] |

| TR Compounds | SUM159 (Breast Cancer) | ~100-fold lower than ONC201 | [24] |

| TR-57 | SUM159 (Breast Cancer) | - | [6][7] |

| ONC212 | Various Cancer Cell Lines | Nanomolar range | [15] |

Detailed Experimental Protocols

This section details the key experimental methodologies used to study the ONC201-ClpP interaction.

In Vitro ClpP Activity Assays

A. Fluorogenic Peptide Substrate Assay [6][7][15]

-

Objective: To measure the peptidase activity of recombinant ClpP in the presence of ONC201.

-

Materials:

-

Purified, recombinant human ClpP.

-

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC).

-

Assay buffer.

-

ONC201 and other test compounds dissolved in DMSO.

-

96-well microplate reader.

-

-

Procedure:

-

Incubate recombinant human ClpP with varying concentrations of ONC201 or vehicle (DMSO) in the assay buffer.

-

Add the fluorogenic peptide substrate to initiate the reaction.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of substrate cleavage. The activity is often expressed as relative fluorescence units (RFU) per microgram of ClpP per hour.

-

Plot the activity against the compound concentration to determine the EC50 value.

-

B. Casein Degradation Assay (Gel-based) [6][7][15][21]

-

Objective: To assess the ability of ONC201 to activate ClpP-mediated degradation of a protein substrate.

-

Materials:

-

Purified, recombinant human ClpP.

-

α-casein or FITC-casein.

-

Assay buffer.

-

ONC201 and other test compounds.

-

SDS-PAGE equipment.

-

Silver stain or Coomassie blue stain.

-

-

Procedure:

-

Pre-incubate recombinant ClpP with different concentrations of ONC201 or vehicle for a specified time (e.g., 1 hour at 37°C).[6][21]

-

Add casein to the reaction mixture and incubate for an additional period (e.g., 1-3 hours at 37°C).[6][15][21]

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Resolve the reaction products by SDS-PAGE.

-

Stain the gel using silver stain or Coomassie blue to visualize the degradation of casein. A decrease in the intensity of the casein band indicates ClpP activation.

-

The workflow for these in vitro assays can be visualized as follows:

In Vitro ClpP Activity Assay Workflow

ClpP Binding Assays

Affinity Chromatography/Drug Competition Assay [6][7][25]

-

Objective: To demonstrate direct binding of ONC201 to ClpP and to compare the binding affinity of different compounds.

-

Materials:

-

Immobilized ONC201 analog (e.g., TR-81 beads).

-

Cell lysates (e.g., from HeLa cells).

-

Free ONC201 and other competitor compounds.

-

Wash and elution buffers.

-

Immunoblotting equipment and anti-ClpP antibodies.

-

-

Procedure:

-

Incubate cell lysates with the immobilized compound beads in the presence of increasing concentrations of free ONC201 or other competitors.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the amount of ClpP that bound to the beads by immunoblotting using an anti-ClpP antibody. A dose-dependent decrease in bound ClpP in the presence of the free competitor indicates binding competition.

-

Cellular Assays for Downstream Effects

siRNA-mediated Knockdown of ClpP [6][7]

-

Objective: To confirm that the cellular effects of ONC201 are dependent on ClpP.

-

Materials:

-

Cancer cell line (e.g., SUM159).

-

siRNA targeting ClpP and non-targeting control siRNA.

-

Transfection reagent.

-

ONC201.

-

Reagents for downstream analysis (e.g., cell viability assays, immunoblotting for ISR markers).

-

-

Procedure:

-

Transfect the cells with ClpP siRNA or control siRNA.

-

After a suitable incubation period to allow for protein knockdown, treat the cells with ONC201 or vehicle.

-

Assess the cellular response, such as cell proliferation, induction of CHOP and ATF4, and loss of mitochondrial proteins (e.g., TFAM, TUFM).[6][7]

-

A reduced response to ONC201 in ClpP knockdown cells compared to control cells indicates that the effect is ClpP-dependent.[6][7]

-

Conclusion

ONC201 represents a novel therapeutic strategy that functions through the allosteric activation of the mitochondrial protease ClpP. This activation leads to dysregulated proteolysis, mitochondrial stress, and the induction of the Integrated Stress Response, ultimately culminating in cancer cell death. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for further research and development of ClpP activators as a new class of anti-cancer agents. The quantitative data underscores the potential for developing more potent analogs of ONC201 with improved therapeutic efficacy.

References

- 1. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]

- 2. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 5. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of allosteric activation in human mitochondrial ClpP protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - Kou - Annals of Translational Medicine [atm.amegroups.org]

- 17. progettoheal.com [progettoheal.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In Vitro Activity of ONC201 in Cancer Cell Lines: A Technical Guide

Introduction

ONC201, the first-in-class small molecule of the imipridone class, has demonstrated significant anti-cancer activity across a range of preclinical models.[1] This technical guide provides a comprehensive overview of the in vitro activity of ONC201, focusing on its mechanism of action, impact on key signaling pathways, and cytotoxic effects in various cancer cell lines. Detailed experimental protocols for assessing its in vitro efficacy are also provided for researchers, scientists, and drug development professionals.

Mechanism of Action

ONC201's anti-cancer effects are multifaceted, primarily revolving around the induction of the integrated stress response (ISR) and antagonism of dopamine (B1211576) receptors.[1][2] The compound was initially discovered through a phenotypic screen for molecules that could induce the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, independent of p53 status.[1]

The core mechanism involves the dual inhibition of Akt and ERK phosphorylation.[1][3] This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1][4] In the nucleus, FOXO3a activates the transcription of pro-apoptotic genes, most notably TRAIL and its death receptor DR5.[1][5]

Furthermore, ONC201 has been identified as a direct antagonist of the D2-like dopamine receptors DRD2 and DRD3.[1][6] This antagonism is linked to the downstream cell death signaling pathways activated by the compound.[1]

A more recently discovered mechanism of action involves the activation of the mitochondrial protease ClpP.[5][7] ONC201 binds to and activates ClpP, leading to the degradation of mitochondrial proteins, disruption of mitochondrial function, and ultimately, cancer cell death.[3][5][8] This mitochondrial targeting is supported by the observation that ONC201 depletes cellular ATP and its cytotoxicity is enhanced in the absence of glucose.[3][8]

Signaling Pathways

The anti-tumor activity of ONC201 is mediated through the modulation of several critical signaling pathways.

Akt/ERK/FOXO3a Pathway

ONC201 treatment leads to a reduction in the phosphorylation of both Akt and ERK.[1][4] This dual inhibition relieves the negative regulation on the transcription factor FOXO3a, allowing it to translocate to the nucleus.[1] Nuclear FOXO3a then upregulates the expression of the pro-apoptotic ligand TRAIL.[1][5]

Integrated Stress Response (ISR)

ONC201 is known to activate the ISR, a cellular stress response pathway.[1] This activation involves the stimulation of EIF2α kinases, leading to the upregulation of transcription factors ATF4 and CHOP.[1] These factors, in turn, contribute to the increased expression of the TRAIL receptor, DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1]

Mitochondrial Dysfunction Pathway

A key aspect of ONC201's mechanism is the induction of mitochondrial dysfunction.[3][8] This is primarily mediated through the activation of the mitochondrial protease ClpP.[5][7] Hyperactivation of ClpP leads to the degradation of essential mitochondrial proteins, resulting in impaired mitochondrial respiration, ATP depletion, and ultimately, cell death.[3][5][8]

Data Presentation: In Vitro Efficacy of ONC201

ONC201 has demonstrated potent cytotoxic activity against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | Multiple Lines | 0.78 - 14 | [3] |

| Endometrial Cancer | Multiple Lines | 0.78 - 14 | [3] |

| Uterine Serous Carcinoma | ARK1, ARK2, SPEC-2 | Dose-dependent inhibition | [4] |

| Glioblastoma | Multiple Lines | Not specified | [1] |

| Colon Cancer | HCT116 | ~2 | [3] |

| Lymphoma | Multiple Lines | Nanomolar range | [9] |

| Multiple Myeloma | Multiple Lines | Nanomolar range | [9] |

| Ovarian Cancer | OVCAR5, OVCAR3, IGOV-1, SKOV3 | Dose-dependent inhibition | [10] |

| Pancreatic Cancer | AsPC-1, HPAFII, BxPC3 | 3 - 12 (priming for TRAIL) | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of ONC201 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ONC201

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ONC201 in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the existing medium from the wells and add the medium containing different concentrations of ONC201 or the vehicle control.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells following treatment with ONC201.

Materials:

-

Cancer cell lines

-

ONC201

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with ONC201 for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in response to ONC201 treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

ONC201

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with ONC201 for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]

Conclusion

ONC201 is a promising anti-cancer agent with a unique and multi-faceted mechanism of action. Its ability to induce the integrated stress response, inhibit key survival pathways, and disrupt mitochondrial function contributes to its potent in vitro activity across a broad range of cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ONC201 and other novel imipridones in the drug development pipeline.

References

- 1. In Vitro Cell Viability Assay [bio-protocol.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

ONC201 Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class, orally active small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), has emerged as a promising therapeutic agent for high-grade gliomas, particularly those harboring the H3 K27M mutation. A critical attribute for any centrally active therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence demonstrating the BBB penetration of ONC201, details the experimental methodologies used for its quantification in the central nervous system (CNS), and outlines its mechanism of action within the brain.

Quantitative Analysis of ONC201 in CNS Compartments

The penetration of ONC201 into the CNS has been evaluated in both preclinical models and clinical trials involving patients with recurrent glioblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: Intratumoral Concentrations of ONC201 in Recurrent Glioblastoma Patients

| Patient Cohort | Dosing Regimen | Time of Measurement | Intratumoral Concentration Range | Median Intratumoral Concentration | Clinical Trial Identifier |

| Adult Recurrent Glioblastoma (n=5) | 625 mg, once weekly | ~24 hours after the second dose | 600 nM – 9.3 µM | 1.5 µM | NCT02525692 |

Data from a "window-of-opportunity" study where tumor tissue was collected during salvage surgical resection.[1][2][3]

Table 2: Preclinical Permeability and Distribution of ONC201

| Experimental Model | Parameter | Value | Interpretation |

| Caco-2 cell monolayer | Apparent Permeability (Papp, apical to basolateral) | 23–31 × 10-6 cm/s | High permeability |

| Caco-2 cell monolayer | Efflux Ratio | 0.46–0.79 | Not a substrate of major efflux transporters (e.g., P-glycoprotein) |

| Long-Evans rats ([14C]-ONC201) | Brain Distribution | Rapid and even distribution throughout all brain substructures | Efficient and widespread CNS penetration |

These preclinical data suggest that ONC201's ability to cross the BBB is driven by high passive permeability and a lack of recognition by efflux transporters.[4]

Experimental Protocols

Accurate quantification of ONC201 in various biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. Below are detailed methodologies for sample collection and analysis.

Quantification of ONC201 in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol outlines a standard method for the bioanalysis of ONC201.

1. Sample Collection and Processing:

-

Plasma:

-

Collect whole blood in K2EDTA tubes.

-

Centrifuge to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Cerebrospinal Fluid (CSF):

-

Collect CSF via lumbar puncture.

-

Immediately place the collected CSF on ice.

-

Centrifuge at 400 x g for 10 minutes at 4°C to remove any cells.

-

Aliquot the supernatant into cryovials.

-

Store CSF aliquots at -80°C until analysis.[5]

-

2. Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma or CSF, add a stable isotope-labeled internal standard (SIL-IS) of ONC201.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.[5]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is employed to separate ONC201 from endogenous matrix components.[5]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ONC201 and the SIL-IS, ensuring high selectivity and sensitivity.[5]

-

4. Quantification:

-

A calibration curve is generated using standards of known ONC201 concentrations.

-

The concentration of ONC201 in the samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.[5]

Intratumoral ONC201 Quantification

This protocol was utilized in the "window-of-opportunity" clinical trial (NCT02525692).[2][3]

1. Sample Collection and Processing:

-

Tumor tissue is obtained during salvage surgical resection from patients who have received ONC201.

-

The resected tissue is immediately flash-frozen and stored until analysis.

-

Tissue homogenates are prepared from weighed, thawed samples using a tissue homogenizer, with a 5-fold dilution into EDTA human plasma.[6]

2. Sample Analysis:

-

The tissue homogenates are then subjected to an LC-MS/MS method adapted from the plasma analysis protocol.

-

Extraction is performed with acetonitrile, and the sample is reconstituted in a methanol:water solution before injection into the LC-MS/MS system.[6]

Visualizations: Signaling Pathways and Experimental Workflows

ONC201 Signaling Pathway in Glioma Cells

Caption: ONC201 mechanism of action in glioma cells.

Experimental Workflow for Intratumoral ONC201 Quantification

Caption: Clinical workflow for measuring intratumoral ONC201.

Preclinical Workflow for Brain Tissue Distribution Study

Caption: Preclinical workflow for assessing ONC201 brain distribution.

Conclusion

References

- 1. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Sriram Venneti, Abed Rahman Kawakibi et al. [hsrc.himmelfarb.gwu.edu]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. EXTH-77. ONC201 EXHIBITS PASSIVE DIFFUSION AND BROAD DISTRIBUTION IN THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

The Dual-Targeting Imipridone ONC201: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule belonging to the imipridone class of compounds. It has garnered significant attention in the field of oncology for its unique dual mechanism of action and promising clinical activity, particularly in patients with H3 K27M-mutant diffuse midline gliomas.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ONC201, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this novel therapeutic agent.

Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel, dual-targeting mechanism involving the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[3][4][5]